Dermatan Sulfate (>90per cent)

Catalog No.
S1814536
CAS No.
54328-33-5
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermatan Sulfate (>90per cent)

CAS Number

54328-33-5

Product Name

Dermatan Sulfate (>90per cent)

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Chondroitin Sulfate B Sodium Salt; Chondroitin Sulfate Type B Sodium Salt; Dermatan Sulfate Sodium Salt;

Tissue Engineering and Regeneration

Dermatan sulfate plays a crucial role in cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering and regeneration research. Studies have shown that DS can:

  • Promote cell adhesion: DS provides a scaffold-like structure for cells to attach and grow, facilitating the development of engineered tissues.
  • Stimulate cell proliferation: DS can stimulate the growth of various cell types, including fibroblasts, chondrocytes, and endothelial cells, which are essential for tissue regeneration.
  • Modulate cell differentiation: DS can influence the differentiation of stem cells into specific cell types, allowing researchers to create tissues with desired functionalities.

These properties of DS hold promise for the development of novel therapies for various tissue-related disorders, such as skin wounds, cartilage defects, and bone regeneration.

Anti-inflammatory and Anti-fibrotic Effects

Dermatan sulfate exhibits anti-inflammatory and anti-fibrotic properties, making it a potential therapeutic agent for various diseases characterized by chronic inflammation and excessive scar tissue formation. Research suggests that DS can:

  • Suppress inflammatory mediators: DS can downregulate the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
  • Inhibit fibrosis: DS can prevent the excessive deposition of collagen, a major component of scar tissue, thus helping to prevent fibrosis in various organs.

These findings indicate the potential of DS for treating various inflammatory conditions, including arthritis, liver fibrosis, and pulmonary fibrosis.

Cancer Research

Dermatan sulfate has emerged as a potential tool in cancer research due to its ability to modulate various cellular processes involved in cancer progression. Studies suggest that DS can:

  • Inhibit tumor cell proliferation and survival: DS can induce cell death in cancer cells and inhibit their growth and proliferation.
  • Modulate angiogenesis: DS can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
  • Enhance the efficacy of chemotherapeutic drugs: DS can act synergistically with chemotherapeutic drugs, thereby improving their effectiveness and reducing their side effects.

Dermatan sulfate is a glycosaminoglycan, previously classified as a mucopolysaccharide, primarily found in various connective tissues such as skin, blood vessels, heart valves, tendons, and lungs. Its chemical formula is C14H21NO15SC_{14}H_{21}NO_{15}S, and it consists of linear polymers formed from disaccharide units that include N-acetyl galactosamine and iduronic acid. The structure of dermatan sulfate is characterized by sulfation at multiple positions, which contributes to its diverse biological functions and interactions .

DS interacts with various biomolecules, including growth factors, cytokines, and enzymes, through its negatively charged sulfate groups. This interaction influences cell signaling pathways, regulating cell proliferation, differentiation, and matrix formation [].

  • Limited data exists on the specific toxicity of DS. However, generally, GAGs are considered to have low toxicity [].
  • As with any research chemical, it's important to handle DS with appropriate personal protective equipment and follow safe laboratory practices.
Due to its functional groups. The sulfation of its disaccharide units can occur at different positions, leading to the formation of various derivatives. For instance, the conversion of glucuronic acid to iduronic acid is a key reaction that influences the binding properties of dermatan sulfate to proteins. This modification is enzymatically regulated and plays a critical role in determining the biological activity of dermatan sulfate .

Furthermore, dermatan sulfate can interact with various proteins through ionic and hydrophobic interactions, influencing processes such as cell signaling and adhesion. Its ability to bind to growth factors and cytokines is also significant in mediating physiological responses .

Dermatan sulfate exhibits a wide range of biological activities. It functions as a crucial component in the extracellular matrix, contributing to structural integrity and cellular signaling. Its roles include:

  • Coagulation: Dermatan sulfate has anticoagulant properties, acting as a cofactor for antithrombin III, which inhibits thrombin and factor Xa, thereby preventing blood clot formation .
  • Wound Healing: It plays a role in wound repair by promoting cell migration and proliferation.
  • Tumorigenesis: Dermatan sulfate has been implicated in cancer progression through its interactions with growth factors that promote angiogenesis and tumor growth .
  • Pathology: Abnormal accumulation of dermatan sulfate is associated with several mucopolysaccharidosis disorders, leading to various health complications such as cardiovascular diseases and fibrosis .

The biosynthesis of dermatan sulfate involves the polymerization of N-acetylgalactosamine and iduronic acid units. This process occurs in the Golgi apparatus of cells through a series of enzymatic reactions:

  • Initiation: The synthesis begins with the formation of a core protein to which glycosaminoglycan chains are attached.
  • Chain Elongation: Enzymes known as glycosyltransferases facilitate the addition of disaccharide units.
  • Sulfation: Specific sulfotransferases then modify the growing chain by adding sulfate groups at designated positions on the sugar residues .

This complex biosynthetic pathway allows for variations in chain length and sulfation patterns, contributing to the functional diversity of dermatan sulfate.

Dermatan sulfate has several applications across different fields:

  • Pharmaceuticals: It is used as an anticoagulant for preventing venous thromboembolism due to its blood-thinning properties.
  • Biomaterials: Its biocompatibility makes it suitable for use in tissue engineering and regenerative medicine.
  • Cosmetics: Dermatan sulfate is incorporated into skincare products for its moisturizing properties and ability to promote skin elasticity .
  • Diagnostic Tools: It serves as a marker for certain diseases, particularly those related to connective tissue disorders.

Research into the interactions of dermatan sulfate with various proteins has revealed its importance in numerous biological processes. For example:

  • Growth Factors: Dermatan sulfate binds to fibroblast growth factors and transforming growth factor-beta, influencing cellular responses such as proliferation and differentiation.
  • Pathogen Interaction: It may also serve as a binding site for pathogens, facilitating their entry into host cells or evasion of the immune response .
  • Matrix Metalloproteinases: Dermatan sulfate modulates the activity of matrix metalloproteinases, enzymes involved in extracellular matrix remodeling during tissue repair processes .

Dermatan sulfate shares structural similarities with other glycosaminoglycans but possesses unique features that distinguish it from them. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects
Chondroitin Sulfate AContains N-acetylgalactosamine and glucuronic acid; sulfated at C4Lacks iduronic acid; predominantly found in cartilage
Heparan SulfateComposed of glucosamine and uronic acids; highly sulfatedMore complex sulfation pattern; involved in cell signaling
Keratan SulfateContains galactose instead of iduronic acid; found in corneasLess sulfated; primarily associated with corneal transparency
Hyaluronic AcidComposed solely of glucuronic acid and N-acetylglucosamine; non-sulfatedHigh molecular weight; significant role in hydration

Dermatan sulfate's uniqueness lies in its specific composition of iduronic acid and variable sulfation patterns, which dictate its binding affinities and biological activities .

Dates

Modify: 2023-08-15

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